N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O4S/c1-25-12-7-4-5-10-9-13(26-15(10)12)17-22-23-19(27-17)21-16(24)18-20-11-6-2-3-8-14(11)28-18/h2-9H,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGGMQFUHFSZDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions . The oxadiazole ring can be formed via the reaction of hydrazides with carboxylic acids or their derivatives . The benzothiazole ring is often synthesized through the condensation of 2-aminothiophenol with carboxylic acids .
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and photochemical reactions are employed to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups .
Scientific Research Applications
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its biological activities, the compound is investigated for potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[5-({2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
- Key Differences : Replaces the oxadiazole ring with a 1,3,4-thiadiazole and introduces a sulfanylacetamide side chain with a 5-methylthiadiazole substituent.
- The methyl group could enhance metabolic stability but reduce solubility .
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
- Key Differences : Substitutes the benzofuran with a chlorothiophene and replaces benzothiazole with a methoxybenzamide group.
- However, the absence of the benzothiazole core may diminish antitumor activity observed in benzothiazole derivatives .
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide
- Key Differences : Replaces oxadiazole with a pyrazole ring and substitutes benzofuran with a methylthiophene.
- Methylthiophene may improve lipophilicity but reduce steric hindrance compared to benzofuran .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Structural Flexibility vs. Bioactivity : The target compound’s benzofuran-oxadiazole hybrid offers a balance between lipophilicity and metabolic resistance, whereas thiadiazole-based analogs (e.g., ) may prioritize polarity over membrane permeability.
Substituent Effects : Chlorothiophene () and methylthiophene () substituents suggest divergent electronic profiles—chlorine enhances electrophilicity, while methyl groups may stabilize hydrophobic pockets.
Biological Activity
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a compound that combines the structural features of benzofuran and oxadiazole, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H16N4O3S |
| Molecular Weight | 396.43 g/mol |
| SMILES | CCOC1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=CC=C3S(=O)(=O)N(C)C |
Anticancer Properties
Research has shown that derivatives of oxadiazole exhibit significant anticancer activities. The compound has been evaluated against various cancer cell lines, demonstrating promising results:
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HCT116 (colon cancer)
- Mechanisms of Action :
- Activity Comparison :
In Vivo Studies
While in vitro studies provide valuable insights into the efficacy of this compound, in vivo studies are crucial for understanding its therapeutic potential:
- Animal Models :
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Case Study 1: Oxadiazole Derivatives :
- Case Study 2: Benzothiazole Compounds :
Research Findings Summary
The biological activity of this compound can be summarized as follows:
| Activity Type | Effectiveness (IC50) | Cell Lines Tested |
|---|---|---|
| Anticancer | < 10 μM | MCF-7, A549, HCT116 |
| Apoptosis Induction | High | MCF-7 |
| Enzyme Inhibition | Significant | Telomerase, Topoisomerase |
Q & A
Basic: What are the key considerations for synthesizing N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide to ensure high purity?
Methodological Answer:
- Reaction Conditions : Use tetrahydrofuran (THF) with 4M HCl for condensation at room temperature, followed by reflux to promote cyclization. Monitor reaction progress via thin-layer chromatography (TLC) .
- Purification : Employ reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) to isolate the product. Recrystallization from ethanol or ethyl acetate/hexane mixtures further enhances purity .
- Characterization : Validate purity (>95%) using LC-MS for molecular ion detection and H/C NMR to confirm structural integrity .
Advanced: How can computational methods like quantum chemical calculations optimize reaction pathways for this compound?
Methodological Answer:
- Reaction Path Search : Utilize density functional theory (DFT) to model transition states and intermediates, identifying energetically favorable pathways for oxadiazole ring formation .
- Experimental Feedback : Integrate computational predictions with high-throughput screening. For example, ICReDD’s approach uses quantum calculations to narrow solvent/catalyst combinations, reducing trial-and-error iterations by 40–60% .
- Data Circulation : Feed experimental results (e.g., reaction yields, byproducts) back into computational models to refine predictions .
Basic: Which spectroscopic techniques are most effective for characterizing the benzothiazole and oxadiazole moieties?
Methodological Answer:
- NMR : H NMR identifies aromatic protons (δ 7.2–8.5 ppm for benzothiazole; δ 6.8–7.6 ppm for benzofuran). C NMR confirms carbonyl (C=O, ~165 ppm) and oxadiazole carbons (~150–160 ppm) .
- LC-MS : Detects molecular ion peaks (e.g., [M+H]) and fragments to verify molecular weight and structural motifs .
- IR Spectroscopy : Carboxamide C=O stretches appear at ~1680–1700 cm; oxadiazole C=N bands at ~1600 cm .
Advanced: When encountering contradictory bioactivity data across analogs, what structural factors should be prioritized for SAR analysis?
Methodological Answer:
- Substituent Effects : Compare electronic (e.g., electron-withdrawing Cl vs. electron-donating OCH) and steric properties. For example, 4-chlorophenyl analogs may enhance receptor binding vs. fluoro-substituted derivatives .
- Bioassay Design : Use standardized in vitro assays (e.g., enzyme inhibition, cell viability) under controlled conditions. Cross-validate with computational docking to correlate activity with binding affinity .
- Data Normalization : Account for solubility differences (e.g., DMSO concentration) and metabolic stability using hepatic microsome models .
Basic: What are common solvents and catalysts used in forming the 1,3,4-oxadiazole ring during synthesis?
Methodological Answer:
- Solvents : THF or dioxane for initial coupling, followed by HCl-mediated cyclization. Ethanol is preferred for final recrystallization .
- Catalysts/Reagents : Phosphorus oxychloride (POCl) or thionyl chloride (SOCl) for dehydrative cyclization. Stoichiometric acetic anhydride aids in intermediate stabilization .
Advanced: How to address low yields in the final coupling step between benzofuran and benzothiazole units?
Methodological Answer:
- Stoichiometry Optimization : Use a 1:1.2 molar ratio of benzofuran precursor to benzothiazole carboxamide to drive the reaction to completion .
- Coupling Agents : Employ EDCI/HOBt or DCC/DMAP to activate the carboxamide for nucleophilic attack by the oxadiazole amine .
- Byproduct Mitigation : Monitor intermediates via LC-MS; introduce scavenger resins (e.g., polymer-bound isocyanate) to remove unreacted reagents .
Advanced: What strategies mitigate degradation of the methoxybenzofuran group under acidic conditions during synthesis?
Methodological Answer:
- Protection/Deprotection : Protect the methoxy group with trimethylsilyl chloride (TMSCl) before acidic steps, then remove with tetrabutylammonium fluoride (TBAF) .
- Milder Acids : Substitute HCl with acetic acid (pH 4–5) during cyclization to reduce demethylation risk .
- Temperature Control : Conduct reactions at ≤60°C to prevent thermal decomposition of the benzofuran moiety .
Basic: How to confirm the absence of unreacted starting materials in the final product?
Methodological Answer:
- TLC Analysis : Use dual solvent systems (e.g., EtOAc/hexane 3:7 and CHCl/MeOH 9:1) to resolve starting materials from the product. Compare R values against standards .
- HPLC Purity Check : Run at 254 nm with a C18 column; retention time shifts indicate impurities. MS detection confirms molecular weight .
- Elemental Analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
